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Compound of Interest

Compound Name: D-Lyxofuranose

Cat. No.: B1625174

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical features of D-
lyxofuranose, with a particular focus on its anomeric forms. It details the structural
characteristics that define this important monosaccharide and presents experimental
methodologies for its characterization, catering to the needs of researchers in carbohydrate
chemistry and drug discovery.

Core Stereochemistry of D-Lyxofuranose

D-Lyxofuranose is a pentose monosaccharide, meaning it is a sugar with five carbon atoms
that exists in a five-membered ring structure known as a furanose ring. The "D" designation in
its name indicates the configuration of the chiral center furthest from the anomeric carbon (C4
in the furanose form). In D-lyxofuranose, the hydroxyl group on C4 is on the same side as the
exocyclic CH20H group in the Fischer projection of its open-chain form, D-lyxose.

The stereochemistry of the hydroxyl groups on the furanose ring is crucial for its chemical
properties and biological activity. In D-lyxofuranose, the hydroxyl groups at C2 and C3 are on
opposite sides of the ring relative to the hydroxyl group at C1 in the B-anomer. Specifically, the
IUPAC name for 3-D-lyxofuranose is (2R,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol. The
stereochemistry at C2, C3, and C4 defines the "lyxo" configuration.
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Anomers of D-Lyxofuranose: o and 3 Forms

The formation of the furanose ring from the open-chain form of D-lyxose creates a new chiral
center at the anomeric carbon (C1). This results in the formation of two diastereomers known
as anomers: o-D-lyxofuranose and (3-D-lyxofuranose. These anomers differ only in the
configuration of the hydroxyl group at C1.

o o-D-Lyxofuranose: In the a-anomer, the hydroxyl group at the anomeric carbon is on the
opposite side of the ring from the CH20H group at C4. The IUPAC name for a-D-
lyxofuranose is (2S,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol.

o [(-D-Lyxofuranose: In the B-anomer, the hydroxyl group at the anomeric carbon is on the
same side of the ring as the CH20H group at C4.

In aqueous solution, D-lyxose exists in equilibrium with its various cyclic forms, including the a
and (3 furanose and pyranose anomers. While the pyranose forms are generally more stable,
the furanose forms are important intermediates and are found in various biologically significant
molecules, such as nucleoside analogues. One study found that in an aqueous solution of D-
lyxose, the a-anomer is the most populated species.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the anomers of D-

lyxofuranose.
Property a-D-Lyxofuranose B-D-Lyxofuranose Reference
Molecular Formula C5H1005 C5H1005
Molecular Weight 150.13 g/mol 150.13 g/mol
CAS Number 25545-04-4 7687-39-0
(2S,3S,4R,5R)-5- (2R,3S,4R,5R)-5-
IUPAC Name (hydroxymethyl)oxola (hydroxymethyl)oxola
ne-2,3,4-triol ne-2,3,4-triol

Experimental Protocols for Anomer Characterization
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The determination of the stereochemistry and the differentiation of anomers of D-lyxofuranose
are primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray
crystallography.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for the conformational analysis of carbohydrates in
solution. The anomeric configuration can be determined by analyzing the coupling constants
between protons on the furanose ring, particularly the coupling constant between H1 and H2
((J(H1,H2)).

Generalized Protocol for *H NMR Analysis of D-Lyxofuranose Anomers:

o Sample Preparation: Dissolve a sample of D-lyxose in deuterium oxide (D20) to allow for
mutarotation and to avoid the large solvent peak of water.

» Data Acquisition: Acquire a high-resolution *H NMR spectrum. For complex spectra with
overlapping signals, 2D NMR techniques such as COSY (Correlation Spectroscopy) and
TOCSY (Total Correlation Spectroscopy) can be employed to assign the proton signals. A
more advanced technique, 1D FESTA (Fluorine-Edited Selective TOCSY Acquisition), can be
used to obtain individual spectra of different anomers in a mixture, though this is more
applicable to fluorinated sugar analogues.

e Spectral Analysis:

o Anomeric Proton Chemical Shift: The chemical shift of the anomeric proton (H1) is
typically downfield from the other sugar protons. In many furanoses, the anomeric proton
of the a-anomer is shifted downfield relative to the 3-anomer.

o 3J(H1,H2) Coupling Constant: The magnitude of the 3J(H1,H2) coupling constant is
diagnostic of the dihedral angle between H1 and H2, and thus the anomeric configuration.

» For a-furanoses (1,2-cis relationship), the 3J(H1,H2) coupling constant is typically in the
range of 3-5 Hz.

» For B-furanoses (1,2-trans relationship), the 3J(H1,H2) coupling constant is generally
smaller, around 0-2 Hz.
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» NOE Spectroscopy: Nuclear Overhauser Effect (NOE) spectroscopy can be used to
determine the spatial proximity of protons. For D-lyxofuranose, NOE correlations between
H1 and other protons on the ring can help to confirm the anomeric configuration and the
overall conformation of the furanose ring.

X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional structure of a
molecule in the solid state, including bond lengths, bond angles, and the conformation of the
furanose ring.

Generalized Workflow for X-ray Crystallography of D-Lyxofuranose Derivatives:

o Crystal Growth: Grow single crystals of a D-lyxofuranose derivative suitable for X-ray
diffraction. Obtaining crystals of the underivatized sugar can be challenging.

» Data Collection: Mount a crystal on a goniometer and collect diffraction data using an X-ray
diffractometer.

o Structure Solution and Refinement: Process the diffraction data to solve the crystal structure
and refine the atomic positions.

o Structural Analysis: Analyze the resulting structure to determine the precise stereochemistry
at each chiral center, the conformation of the furanose ring (e.g., envelope or twist
conformation), and the packing of the molecules in the crystal lattice. While no crystal
structure for underivatized D-lyxofuranose is readily available, the structure of a derivative
has been determined, confirming the configuration at C5.

Visualizations

The following diagrams illustrate the key structures and relationships discussed in this guide.

Caption: Equilibrium between the open-chain and furanose forms of D-Lyxose.
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Caption: Relationship between the anomeric carbon and the two anomers.
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Caption: Workflow for the NMR-based identification of D-Lyxofuranose anomers.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Stereochemistry and
Anomers of D-Lyxofuranose]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1625174#d-lyxofuranose-stereochemistry-and-
anomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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